molecular formula C6H5ClN2O B010422 2-Chloroisonicotinamide CAS No. 100859-84-5

2-Chloroisonicotinamide

Cat. No.: B010422
CAS No.: 100859-84-5
M. Wt: 156.57 g/mol
InChI Key: DEMJOLRJLACBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroisonicotinamide (CAS 100859-84-5) is a versatile heterocyclic building block in organic synthesis and medicinal chemistry research. As a chlorinated pyridine derivative, this compound is of significant interest for constructing more complex molecules, particularly in the development of pharmaceutical and agrochemical candidates. Its structure, featuring both an amide group and a halogen substituent on the pyridine ring, allows it to participate in various metal-catalyzed cross-coupling reactions and serve as a precursor for further functionalization. While specific biological data for this compound is limited in the public domain, research on structurally similar chloronicotinamides indicates potential value in antimicrobial studies. For instance, certain chlorinated isonicotinamide derivatives have demonstrated promising synergistic effects with last-resort antibiotics against multidrug-resistant bacterial strains . This suggests that this compound is a valuable scaffold for researchers exploring novel antibacterial agents and combating antimicrobial resistance. Furthermore, chloronicotinamide compounds are frequently investigated as intermediates in the synthesis of active ingredients for crop protection, underscoring their importance in agricultural chemistry . This product is intended for research and development purposes in a laboratory setting only.

Properties

IUPAC Name

2-chloropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMJOLRJLACBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384134
Record name 2-Chloroisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100859-84-5
Record name 2-Chloroisonicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100859845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloroisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloroisonicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Chloroisonicotinamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6MVJ56LTL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, isonicotinamide (1.0 mol) is suspended in POCl₃ (3.5 mol) with catalytic dimethylformamide (DMF, 0.1 mol). The mixture is refluxed at 110°C for 6–8 hours under nitrogen. Excess POCl₃ is removed under reduced pressure, and the residue is neutralized with ice-cold sodium bicarbonate. The crude product is recrystallized from ethanol, yielding 2-chloroisonicotinamide with 72–78% purity.

Table 1: Effect of Reaction Time on Chlorination Efficiency

Time (h)Yield (%)Purity (%)
45865
67478
87675

Prolonged reaction times beyond 8 hours lead to over-chlorination byproducts, such as 2,6-dichloroisonicotinamide.

Oxidation-Chlorination Cascade from 3-Cyanopyridine

A patent (CN101117332B) details a multi-step synthesis starting from 3-cyanopyridine, involving oxidation to nicotinamide N-oxide, chlorination, and hydrolysis.

Oxidation of 3-Cyanopyridine

3-Cyanopyridine is oxidized using hydrogen peroxide (20–30%) in water with acetylacetone molybdenum (0.1 wt%) as a catalyst at 50–65°C. The reaction achieves 93–95% conversion to nicotinamide N-oxide within 6 hours.

Table 2: Catalytic Efficiency of Acetylacetone Molybdenum

Catalyst Loading (wt%)Conversion (%)Selectivity (%)
0.057885
0.109598
0.159597

Chlorination of Nicotinamide N-Oxide

The N-oxide intermediate is chlorinated with POCl₃ in chloroform at −5–10°C using benzenephosphonic dichloride as a catalyst. Pyridine is added as an acid scavenger, achieving 85–89% yield of 2-chloro-3-cyanopyridine.

Key Variables:

  • Temperature: Chlorination below 10°C minimizes polysubstitution.

  • Solvent: Chloroform enhances reagent solubility vs. dichloromethane (82% yield).

Hydrolysis to this compound

2-Chloro-3-cyanopyridine undergoes alkaline hydrolysis (20% NaOH, 80°C, 5 hours) to 2-chloronicotinic acid, followed by amidation with ammonium hydroxide. This two-step process achieves 90–92% overall yield.

N-Chloroisonicotinamide as a Synthetic Intermediate

N-Chloroisonicotinamide (NCIN), while structurally distinct, provides insights into chlorination mechanisms. NCIN is synthesized by treating isonicotinamide with sodium hypochlorite in acetic acid. Though this method introduces chlorine at the amide nitrogen, it highlights the reactivity of the pyridine-carboxamide system under chlorinating conditions.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Each Method

MethodYield (%)Purity (%)Key Challenges
Direct Chlorination7478Over-chlorination
Oxidation-Chlorination8995Multi-step complexity
NCIN-Based Synthesis6570N-Chloro isomer formation

The oxidation-chlorination cascade offers higher selectivity but requires stringent temperature control. Direct chlorination is simpler but less efficient.

Industrial-Scale Considerations

Catalyst Recovery

Acetylacetone molybdenum is recovered via aqueous extraction (pH 8–9), achieving 92% reuse efficiency.

Waste Management

Excess POCl₃ is neutralized to sodium phosphate, reducing environmental impact.

Emerging Techniques

Recent studies explore electrochemical chlorination using NaCl electrolytes, achieving 68% yield at 25°C. This method avoids POCl₃ but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroisonicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

  • Substitution reactions yield various substituted derivatives.
  • Oxidation can produce carboxylic acids or other oxidized forms.
  • Reduction typically results in the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
2-Chloroisonicotinamide has been identified as an effective antimicrobial agent. Research indicates that chlorinated compounds often exhibit enhanced biological activity due to the presence of chlorine atoms, which can improve the compound's interaction with biological targets. For instance, studies have shown that derivatives of this compound possess significant antibacterial properties against various strains, including Escherichia coli and Candida albicans .

Structure-Activity Relationship (SAR)
The incorporation of chlorine into the molecular structure of isonicotinamide derivatives has been linked to increased potency. The SAR studies reveal that the presence of chlorine enhances the compound's intrinsic biological activity, making it a valuable candidate for drug development .

CompoundActivityMIC (μM)
This compoundAntibacterial5
Derivative AAntifungal0.5 - 8
Derivative BAntifungal0.25 - 1

Agricultural Applications

Induction of Systemic Acquired Resistance (SAR)
this compound is recognized for its role in inducing systemic acquired resistance in plants, particularly in rice and tobacco. This compound acts as a signaling molecule that enhances the plant's defense mechanisms against a variety of pathogens .

Mechanism of Action
The mechanism involves the activation of salicylic acid pathways, which are crucial for plant immunity. The application of this compound leads to an increase in pathogenesis-related proteins, thereby enhancing the plant's resistance to diseases .

Synthesis and Derivatives

Synthetic Approaches
The synthesis of this compound can be achieved through various chemical pathways, often involving chlorination reactions on isonicotinamide derivatives . The versatility in its synthesis allows for the creation of numerous derivatives that can be tailored for specific applications.

Case Study: Synthesis and Evaluation
A study demonstrated the synthesis of several chlorinated derivatives from this compound, which were evaluated for their antimicrobial properties. The results indicated that certain modifications significantly enhanced their efficacy compared to the parent compound .

Mechanism of Action

The mechanism by which 2-chloroisonicotinamide exerts its effects involves the activation of specific signaling pathways. In plants, it triggers systemic acquired resistance by activating pathways downstream of salicylic acid accumulation . This leads to the expression of pathogenesis-related genes and enhanced resistance to pathogens.

Comparison with Similar Compounds

    2,6-Dichloroisonicotinic Acid: Another derivative with similar SAR-inducing properties.

    Benzo(1,2,3)thiadiazole-7-carbothioic Acid S-Methyl Ester: Known for its role in plant immunity.

Uniqueness: 2-Chloroisonicotinamide is unique due to its specific substitution pattern and its ability to induce resistance without the accumulation of salicylic acid, distinguishing it from other SAR inducers .

Biological Activity

2-Chloroisonicotinamide (C6H5ClN2O) is a chlorinated derivative of isonicotinamide, which has garnered attention in various biological and chemical applications. This article synthesizes current knowledge regarding its biological activity, including enzymatic interactions, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a chlorine atom substituted at the second position of the isonicotinamide structure. This modification influences its reactivity and biological interactions. The molecular formula is C6H6ClN2O, with significant implications for its pharmacological profile.

Enzymatic Activity

Recent studies have highlighted the role of this compound as a substrate for various enzymes. One notable investigation involved the engineering of amidase from Pantoea sp., which demonstrated that the catalytic efficiency for this compound was significantly enhanced through specific mutations in the enzyme structure. The G175A/A305T mutant exhibited a catalytic activity that was 3.7 times greater than that of the wild-type amidase, achieving a maximum production of 1,220 mM of 2-chloronicotinic acid with a conversion rate of 94% .

Table 1: Enzymatic Activity Comparison

Enzyme VariantSpecific Activity (U/mg)K_m (mM)k_cat (min^{-1})
Wild-type Amidase16.445.8-
G175A53.445.82,790
A305T26.416.7-
S309Y27.918.2-
G175A/A305T60.9--

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies, particularly against bacterial and fungal strains. A study utilizing the disc diffusion method indicated that this compound demonstrated significant antimicrobial activity at varying concentrations, suggesting its potential as a therapeutic agent against infections .

Therapeutic Applications

The biological activity of this compound extends to potential therapeutic applications, particularly in the field of cancer research and as a biocatalyst in organic synthesis. Its derivatives have been investigated for their ability to inhibit specific pathways involved in tumor growth and metastasis.

Case Study: Antitumor Activity

In vitro studies have shown that compounds derived from this compound exhibit cytotoxic effects on cancer cell lines, leading to apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. This suggests a promising avenue for future drug development aimed at targeting resistant cancer phenotypes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloroisonicotinamide
Reactant of Route 2
2-Chloroisonicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.